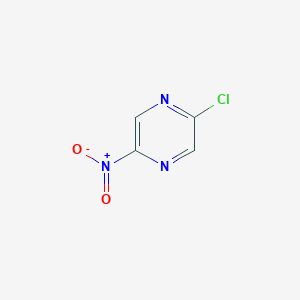
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
Descripción general
Descripción
“N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is a chemical compound. However, detailed information about this specific compound is not readily available12. It’s important to note that the compound contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a carbamothioyl chloride group, which is a functional group containing a carbonyl (C=O), a thio (S), and a chloride (Cl) atom.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and carbonyl compounds3. For instance, the synthesis of pyrrolidine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts3. However, the specific synthesis process for “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR4. However, the specific molecular structure analysis for “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” are not explicitly mentioned in the available literature. However, compounds with similar functional groups are known to undergo various types of reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others18. However, the specific physical and chemical properties of “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” are not provided in the available resources.Aplicaciones Científicas De Investigación
Light-Switchable Polymer Synthesis
A study by Sobolčiak et al. (2013) introduced a novel cationic polymer that can switch to a zwitterionic form upon irradiation. This polymer, synthesized through free-radical polymerization and subsequent quaternization, demonstrated potential in DNA condensation/release and exhibited switchable antibacterial activity. The research opens avenues for developing responsive materials with applications in biotechnology and medicine (Sobolčiak et al., 2013).
Synthesis of Arylcarbamothioyl Derivatives
Özer et al. (2009) synthesized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-methoxyphenyl substituents. These compounds were characterized by elemental analysis, IR, and NMR spectroscopy. One derivative's crystal structure was elucidated, providing insights into its molecular conformation and potential applications in developing new materials or pharmaceuticals (Özer et al., 2009).
Catalytic Reactions in Green Chemistry
Ross and Xiao (2002) explored aromatic electrophilic substitution reactions catalyzed by metal triflates in an ionic liquid, demonstrating the efficiency of this method for benzoylation and acetylation. This approach, using green chemistry principles, could be applied to synthesize compounds with structures similar to N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride, offering an environmentally friendly alternative to traditional solvents (Ross & Xiao, 2002).
Advances in Organic Synthesis
Murakami et al. (1998) developed a new method for synthesizing N-methoxy-N-methylamides through palladium-catalyzed coupling reactions. This technique could be applicable for creating compounds related to N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride, providing a basis for further synthetic manipulations in organic chemistry (Murakami et al., 1998).
Exploration of Antimicrobial and Antioxidant Potential
Harini et al. (2014) reported on the synthesis of novel oxime esters with potential antimicrobial and antioxidant activities. This research demonstrates the broader applicability of methoxyphenyl compounds in developing new therapeutic agents (Harini et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound are typically provided in its Safety Data Sheet (SDS). However, the SDS for “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is not available in the resources91011.
Direcciones Futuras
The future directions for research on “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” could involve further exploration of its synthesis, characterization, and potential applications. For instance, compounds with similar functional groups have been studied for their potential as anticancer agents1213. However, specific future directions for this compound are not explicitly mentioned in the available literature.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-11(9(10)13)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYOBNDEKFDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374879 | |
| Record name | N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride | |
CAS RN |
83508-58-1 | |
| Record name | N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83508-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)